3-amino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
3-Amino-3{H}-spiro[benzo[{h}]quinazoline-5,1’-cyclohexan]-4(6{H})-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic system where two rings are connected through a single atom. The presence of the quinazoline moiety further enhances its chemical and biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3{H}-spiro[benzo[{h}]quinazoline-5,1’-cyclohexan]-4(6{H})-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzylisothiocyanate, followed by cyclization of the intermediate thiourea . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3{H}-spiro[benzo[{h}]quinazoline-5,1’-cyclohexan]-4(6{H})-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinazoline derivatives with potential biological activities.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives with modified properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor, antibacterial, and antiviral properties
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-amino-3{H}-spiro[benzo[{h}]quinazoline-5,1’-cyclohexan]-4(6{H})-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
- 3-Amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one
Uniqueness
3-Amino-3{H}-spiro[benzo[{h}]quinazoline-5,1’-cyclohexan]-4(6{H})-one is unique due to its specific spiro-fused structure and the presence of the quinazoline moiety This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C17H19N3O/c18-20-11-19-15-13-7-3-2-6-12(13)10-17(14(15)16(20)21)8-4-1-5-9-17/h2-3,6-7,11H,1,4-5,8-10,18H2 |
InChI Key |
ILSAONGGBDPOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C=N4)N |
Origin of Product |
United States |
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